The compounds discussed in the provided papers are a series of non-peptide antagonists of the gastrin/cholecystokinin-B (CCK-B) receptor. These receptors are found in the brain and gastrointestinal tract and play a role in gastric acid secretion and potentially other physiological functions [, , ]. These antagonists are structurally related to 1,4-benzodiazepin-2-ones, with L-365,260 being a representative example [, , ].
Although the specific synthesis of the query compound is not described, the provided papers detail the synthesis of similar 1,4-benzodiazepin-2-one based CCK-B receptor antagonists. The synthesis generally involves multi-step procedures, often utilizing commercially available starting materials and established chemical reactions. A common strategy involves constructing the benzodiazepine ring system followed by the introduction of various substituents to optimize the pharmacological profile [, ].
The molecular structure of the query compound shares key features with the analyzed CCK-B receptor antagonists. These features include a 1,4-benzodiazepin-2-one core, a chiral center at the 3-position of the benzodiazepine ring, and various aromatic and aliphatic substituents. The specific arrangement of these structural elements influences the binding affinity and selectivity for the CCK-B receptor [, , ].
The primary mechanism of action for the compounds discussed in the provided papers is the competitive antagonism of the CCK-B receptor [, , ]. These antagonists bind to the receptor, preventing the binding of endogenous ligands like gastrin and cholecystokinin (CCK), thereby inhibiting receptor activation. This inhibition leads to a decrease in various downstream signaling events mediated by the CCK-B receptor [].
While specific physical and chemical properties of the query compound are not detailed, the papers highlight the importance of these properties for the development of CCK-B receptor antagonists. Factors like solubility, stability, and lipophilicity are crucial for determining oral bioavailability, duration of action, and ability to cross the blood-brain barrier [, , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2